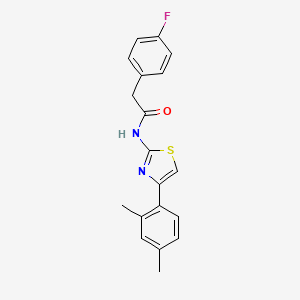

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

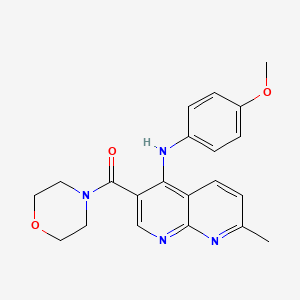

The compound "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide" is a derivative of thiazole-based acetamide. Thiazole acetamides are a class of compounds that have been extensively studied for their potential pharmacological activities, including anticancer and kinase inhibitory properties. For instance, thiazolyl N-benzyl-substituted acetamide derivatives have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities, showing promising results in inhibiting cell proliferation in various cancer cell lines .

Synthesis Analysis

The synthesis of thiazole acetamide derivatives typically involves the reaction of appropriate thiazole and acetamide precursors. In the case of similar compounds, the synthesis process can include acetylation reactions, as well as reactions with different heterocyclic ring systems in the presence of catalysts like potassium carbonate . Although the exact synthesis route for "N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide" is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed.

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by the presence of a thiazole ring, which is known to form dihedral angles with adjacent phenyl rings and contribute to the overall molecular conformation . The structure is further stabilized by various intermolecular interactions such as hydrogen bonds and π-π interactions, which can influence the compound's crystalline form and its biological activity .

Chemical Reactions Analysis

Thiazole acetamides can undergo various chemical reactions depending on their substituents. For example, they can participate in hydrogen bonding interactions, which are crucial for their biological activity. The presence of halogen substituents, like fluorine, can also influence the compound's reactivity and its ability to interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like fluorine can affect these properties, potentially enhancing the compound's pharmacokinetic profile. The crystal packing and intermolecular interactions within the crystal lattice can provide insights into the compound's solid-state properties .

Aplicaciones Científicas De Investigación

Anti-inflammatory Activity : A study by K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Some of these compounds showed significant anti-inflammatory activity.

α-Glucosidase Inhibitory Activity : Research by Satish Koppireddi et al. (2014) focused on synthesizing and evaluating N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides for α-glucosidase inhibitory activity. Some derivatives showed very good inhibition, suggesting potential applications in managing diabetes.

Anticancer Activities : A study by M. Duran and Ş. Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and tested them for anticancer activities. Several compounds exhibited reasonable anticancer activity against various cancer cell lines.

Antimicrobial Activity : Research by N. Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and evaluated them for antimicrobial activity. They showed activity against both Gram-negative and Gram-positive bacteria, as well as against fungi.

Potential Antipsychotic Agents : A study by L D Wise et al. (1987) explored the antipsychotic-like profile of 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide. It showed promise as an antipsychotic agent without interacting with dopamine receptors.

Antitumor Activity : Jingchao Xin et al. (2018) synthesized 1-phenyl-4-substituted phthalazine derivatives, showing good antitumor activity against human esophageal cancer cells.

Propiedades

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2OS/c1-12-3-8-16(13(2)9-12)17-11-24-19(21-17)22-18(23)10-14-4-6-15(20)7-5-14/h3-9,11H,10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUHHZNFJOVBMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-2-(4-fluorophenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3013437.png)

![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-4-isopropoxybenzamide](/img/structure/B3013441.png)

![N-[tert-butyl(dimethyl)silyl]methanesulfonamide](/img/structure/B3013445.png)

![2-chloro-1-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3013453.png)

![methyl 2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B3013454.png)

![1-Methylsulfanyl-[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B3013455.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B3013458.png)